Potassium (2,5-dibromophenyl)trifluoroborate

Overview

Description

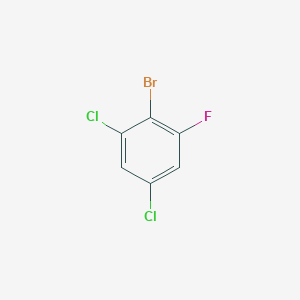

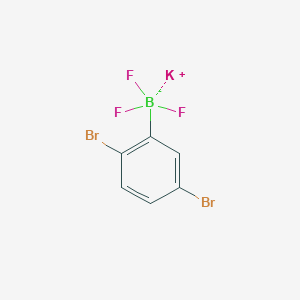

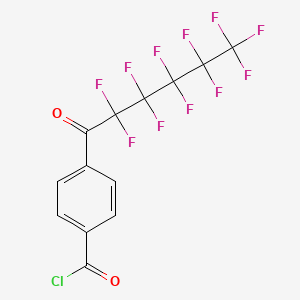

Potassium (2,5-dibromophenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BBr2F3K . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found, organotrifluoroborates, in general, are known to be involved in a variety of cross-coupling reactions . They are also known to be stable and convenient reagents for difficult alkyl transfers .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BBr2F3.K/c8-5-1-4 (7 (10,11)12)2-6 (9)3-5;/h1-3H;/q-1;+1 .

Chemical Reactions Analysis

Potassium trifluoroborate salts, including this compound, are known to be involved in Suzuki-Miyaura cross-coupling reactions . These reactions are advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .

Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The molecular weight of this compound is 341.8 .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium (2,5-dibromophenyl)trifluoroborate is used in Suzuki cross-coupling reactions, a type of palladium-catalyzed coupling reaction. These reactions are significant in organic chemistry for creating carbon-carbon bonds. Potassium alkenyltrifluoroborates, for instance, can be coupled with aryl or alkenyl halides or triflates to yield good results. These trifluoroborates are air- and moisture-stable, making them suitable for long-term storage and practical use in cross-coupling reactions (Molander & Rivero, 2002).

Metalation of Aryl Bromides

Another application involves the metalation of aryl bromides bearing a potassium trifluoroborate moiety. This process uses lithium-halogen exchange at low temperatures with various alkyllithium reagents. This method allows for the production of different electrophiles and has shown good to excellent yields in creating corresponding alcohols when aldehydes or ketones are used as electrophilic partners (Molander & Ellis, 2006).

Improved Synthesis Techniques

Research has also been conducted on improving the synthesis of related compounds like potassium (trifluoromethyl)trifluoroborate. These studies aim to develop more efficient, scalable procedures for synthesizing these potentially valuable reagents, which are crucial for various chemical reactions (Molander & Hoag, 2003).

Characterization and Spectroscopic Analysis

This compound and related salts have been characterized using techniques like UV-Visible, FT-IR, and FT-Raman spectroscopies. These studies provide insights into the structural and vibrational properties of these compounds in different phases, aiding in the understanding of their chemical behavior and stability (Iramain et al., 2020).

Palladium-Mediated Cross-Coupling

The use of potassium trifluoroborate in palladium-mediated cross-coupling reactions has been explored. These methods are beneficial for incorporating diverse functional groups into aryl and heteroaryl systems, expanding the scope of potential chemical syntheses (Katz, Lapointe, & Dinsmore, 2009).

Safety and Hazards

Potassium (2,5-dibromophenyl)trifluoroborate is classified as a skin irritant and serious eye irritant. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is advised .

properties

IUPAC Name |

potassium;(2,5-dibromophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBr2F3.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCIRKLGBGHLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)Br)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBr2F3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)

![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)